N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide
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Description
“N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” is a chemical compound with the molecular formula C12H12FNO3S and a molecular weight of 269.29. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of compounds related to “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Molecular Structure Analysis
The molecular structure of “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom in this ring is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” and related compounds are influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . These functional groups, including alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity of the compound .Future Directions
The future directions for research on “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” and related compounds could involve further exploration of their pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound is related, has been reported to have various pharmacological activities, indicating potential for therapeutic applications .
properties
IUPAC Name |
N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-2-12(15)14-10-5-6-18(16,17)11-4-3-8(13)7-9(10)11/h2-4,7,10H,1,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCPGGRRUEMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCS(=O)(=O)C2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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